molecular formula C7H6N4OS B1460658 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one CAS No. 91996-86-0

7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one

Cat. No. B1460658
CAS RN: 91996-86-0
M. Wt: 194.22 g/mol
InChI Key: QSYONTNEHMOPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the preparation of intermediates like 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine . These intermediates are then efficiently derivatized to give novel compounds with potential as kinase inhibitors .

Scientific Research Applications

Antibacterial Activity

The compound has been reported to have potential antibacterial activity . It has been synthesized and tested for its ability to inhibit bacterial growth, contributing to our understanding of its therapeutic applications .

Antifolate Activity

Fused pyrimidine compounds, including this one, have been associated with antifolate activity . Antifolates are a type of drug that inhibits the function of folic acid, which is essential for cell division and growth. They are often used in cancer treatment.

Tyrosine Kinase Inhibition

The compound has been associated with tyrosine kinase inhibition . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes play significant roles in the control of cell growth and differentiation.

Anti-inflammatory Activity

This compound has been associated with anti-inflammatory activity . Anti-inflammatory agents are often used to reduce inflammation and can be used in the treatment of conditions like arthritis.

Anticancer Activity

The compound has been associated with anticancer activity . It could potentially be used in the development of new anticancer drugs.

Antiviral Activity

The compound has been associated with antiviral activity . Antiviral drugs are a class of medication used specifically for treating viral infections.

properties

IUPAC Name

2-methylsulfanyl-6H-pyrimido[4,5-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4OS/c1-13-7-8-2-4-5(11-7)9-3-10-6(4)12/h2-3H,1H3,(H,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYONTNEHMOPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=O)NC=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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